4,7-dibromo-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
4,7-dibromo-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJUXHDNFFSRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 4,7 Dibromo 1,2 Dihydroisoquinolin 1 One
Reactions at the Bromine Centers (C-4 and C-7)
The two bromine atoms attached to the aromatic portion of the molecule are prime sites for modification, offering pathways to elaborate the core structure. The electronic environment of the dihydroisoquinolinone ring suggests that the C-7 bromine is more akin to a standard aryl bromide, while the C-4 bromine, being vinylogous to the lactam nitrogen and adjacent to the carbonyl group, may exhibit different reactivity.
Functionalization via Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. wikipedia.orglibretexts.org It is anticipated that 4,7-dibromo-1,2-dihydroisoquinolin-1-one would readily participate in such reactions.
Suzuki-Miyaura Coupling: This reaction would involve coupling the dibromo scaffold with various organoboron reagents (boronic acids or esters) to form new C-C bonds. wikipedia.orgorganic-chemistry.org This method is widely used for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. libretexts.orgnih.gov By controlling stoichiometry and reaction conditions, it may be possible to achieve selective mono- or di-substitution. For instance, couplings on similar bromo-N-heterocycles like quinoline-N-oxides have been successfully performed. researchgate.net
Sonogashira Coupling: The introduction of alkynyl moieties can be achieved via Sonogashira coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is generally robust and tolerates a wide range of functional groups. Current time information in Pasuruan, ID. Its application to bromoindoles and other N-heterocycles demonstrates its utility in complex settings. researchgate.net The difference in reactivity between the C-4 and C-7 positions might allow for regioselective alkynylation. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org It represents a direct method for introducing diverse amino substituents at the C-4 and/or C-7 positions, a common strategy in medicinal chemistry. acs.org The choice of phosphine (B1218219) ligands is crucial for achieving high efficiency and can be tailored for different amine substrates. acs.org
Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling on Analogous Bromo-N-Heterocycles
| Coupling Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Suzuki-Miyaura | 6-Bromoisoquinoline derivative | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low (11%) |
| Sonogashira | 5-Bromoindole derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | Good |
| Buchwald-Hartwig | 6-Bromoisoquinoline-1-carbonitrile | Primary Amine | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | RT-110 | Good |
This table presents data from reactions on similar structures to illustrate typical conditions. nih.govresearchgate.netacs.org Results for this compound may vary.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org In this compound, the carbonyl group and the fused heterocyclic ring provide some electron-withdrawing character, but it may not be sufficient for facile SNAr under standard conditions. However, SNAr reactions on electron-deficient N-heterocycles, such as bromo-1,2,3-triazines, have been reported and can proceed through concerted mechanisms. nih.govnih.gov It is plausible that under forcing conditions (high temperature, strong nucleophiles), substitution at the C-4 and C-7 positions could be induced. The C-4 position might be more susceptible due to its proximity to the electron-withdrawing carbonyl group.
Transformations of the Dihydroisoquinolinone Ring System
The lactam portion of the molecule contains additional handles for chemical modification, including the nitrogen atom and the carbonyl group.
Derivatization at the Nitrogen Atom (N-alkylation, N-acylation)
The nitrogen atom of the lactam is a nucleophilic center that can be readily functionalized.
N-Alkylation: The introduction of alkyl groups on the lactam nitrogen is a common transformation. Standard conditions often involve a base (e.g., NaH, K₂CO₃) to deprotonate the nitrogen, followed by reaction with an alkyl halide. Studies on isoquinolin-1-ones have shown that N-alkylation is a predictable and efficient process. rsc.orgnih.gov Alternatively, Mitsunobu reaction conditions can be employed, offering a milder method for alkylation, although regioselectivity between N- and O-alkylation can be an issue that depends on the specific substrates and conditions. researchgate.netresearchgate.net
N-Acylation: Amines and amides readily react with acylating agents like acid chlorides or anhydrides to form amides or imides, respectively. youtube.com The nitrogen of this compound is expected to undergo acylation under standard conditions, likely in the presence of a base to facilitate the reaction. This provides a straightforward route to introduce a variety of carbonyl-containing functional groups.
Table 2: Examples of N-Alkylation Conditions for Isoquinolinone Scaffolds
| Substrate | Reagent | Conditions | Product | Reference |
| Isoquinolin-1-one | Benzyl (B1604629) Halides | Base (e.g., K₂CO₃) | N-Benzylated Isoquinolin-1-one | rsc.org |
| Isoquinolin-1-one | Alcohols | DEAD, PPh₃ (Mitsunobu) | N- or O-Alkylated Isoquinolin-1-one | researchgate.netresearchgate.net |
| Tetrahydrobenzo[c] rsc.orgrsc.orgnaphthyrin-5(6H)-one | Alkyl Halides | Base (e.g., NaH) | N-Alkylated Product | nih.gov |
This table illustrates common methods for N-alkylation on related ring systems.
Reactions at the Carbonyl Group
The lactam carbonyl group is an amide and thus less electrophilic than a ketone or aldehyde carbonyl. wikipedia.org However, it can still undergo specific transformations.
Reduction of the carbonyl to a methylene (B1212753) group (CH₂) would convert the dihydroisoquinolinone to a tetrahydroisoquinoline. This is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄). A more recent and novel approach involves a nickel-catalyzed "carbonyl-to-metal-exchange," which can excise the carbonyl group to form a one-carbon-contracted ring, though this is a highly specialized reaction. nih.gov
Addition of strong organometallic nucleophiles, such as Grignard reagents or organolithium compounds, could potentially add to the carbonyl carbon, leading to a hemiaminal intermediate that could be further transformed. libretexts.org
Reduction and Oxidation Reactions of the Dihydroisoquinolinone Core
Reduction: Besides the carbonyl group, the C=C double bond within the heterocyclic ring can be reduced. Catalytic hydrogenation is a standard method for reducing such double bonds, which would convert the 1,2-dihydroisoquinolin-1-one core into a 3,4-dihydroisoquinolin-1-one (a saturated lactam). Enantioselective reduction of related 1-substituted-3,4-dihydroisoquinolines is a well-established field for generating chiral tetrahydroisoquinolines, suggesting that similar strategies could be applied here if the C4 position is substituted. rsc.org
Oxidation: The dihydroisoquinolinone ring system can be susceptible to oxidation. The nitrogen atom in N-heterocycles can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with a suitable catalyst. rsc.orgnih.gov N-oxides are valuable intermediates in their own right, altering the electronic properties of the ring and enabling further functionalization. rsc.org Under harsh oxidative conditions, such as with potassium permanganate, degradation of the heterocyclic ring can occur. researchgate.net
Ring Expansion and Contraction Methodologies
The manipulation of ring size in heterocyclic compounds is a powerful strategy for accessing novel chemical space and molecular frameworks. While specific examples of ring expansion and contraction starting directly from this compound are not prevalent in the current literature, general principles of heterocyclic chemistry allow for the postulation of potential transformation pathways.
Ring Expansion:
The expansion of the isoquinolinone core could theoretically lead to the formation of benzodiazepine (B76468) or other larger ring systems. One potential, though unverified, approach could involve the reaction of activated isoquinolines with diazocarbonyl compounds. Research has demonstrated that activated quinolines and isoquinolines can undergo ring expansion through a C-C bond insertion in the presence of a copper triflate catalyst rsc.org. The applicability of this method to the this compound system would depend on the specific reaction conditions and the influence of the bromo substituents on the reactivity of the heterocyclic ring.
Ring Contraction:
Ring contraction of the isoquinolinone nucleus is another intriguing, yet largely unexplored, area. A plausible, albeit hypothetical, pathway could involve a Favorskii-type rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative chemistrysteps.com. For this compound, this would necessitate the introduction of a suitable leaving group at the C3 position to facilitate the rearrangement. The Favorskii rearrangement of cyclic α-halo ketones proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile harvard.edu. The feasibility of such a transformation on the isoquinolinone scaffold remains a topic for future investigation.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4,7-dibromo-1,2-dihydroisoquinolin-1-one, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the isoquinolinone core would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the dihydro component, specifically the CH₂ group, would resonate further upfield. The coupling patterns between adjacent protons would help to confirm their relative positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments in the molecule. The carbonyl carbon of the lactam ring is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The carbons bearing the bromine atoms would also exhibit distinct chemical shifts, influenced by the halogen's electronegativity.
2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton correlations, while HSQC would correlate protons to their directly attached carbons. HMBC would provide information about longer-range correlations between protons and carbons, which is vital for confirming the connectivity of the entire molecular framework.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~165 |
| C3 | ~4.0 (2H, t) | ~40 |
| C4 | - | ~120 |
| C4a | - | ~135 |
| C5 | ~7.8 (1H, d) | ~128 |
| C6 | ~7.5 (1H, d) | ~125 |
| C7 | - | ~118 |
| C8 | ~8.0 (1H, s) | ~130 |
| C8a | - | ~138 |
| N2-H | ~8.5 (1H, br s) | - |
Note: These are predicted values and actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion. This would allow for the unambiguous determination of its molecular formula, C₉H₅Br₂NO. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 isotopic cluster in the mass spectrum, further confirming the presence of two bromine atoms in the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a broad band around 3200 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound. A reverse-phase HPLC method would be developed to separate this compound from any potential impurities or starting materials. The purity would be determined by the area percentage of the main peak in the chromatogram. Although the target molecule is not chiral, if any chiral derivatives were to be synthesized, chiral HPLC would be essential for separating the enantiomers and determining the enantiomeric excess.
Interactive Data Table: Chromatographic Parameters
| Technique | Column | Mobile Phase | Flow Rate | Detection | Expected Retention Time |
| HPLC | C18 | Acetonitrile/Water gradient | 1.0 mL/min | UV (e.g., 254 nm) | Dependent on gradient |
Theoretical and Computational Studies of 4,7 Dibromo 1,2 Dihydroisoquinolin 1 One
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For isoquinolinone derivatives, methods like B3LYP and M06-2X with basis sets such as 6-311++G(d,p) are employed to determine structural and electronic properties. nih.gov These calculations provide optimized molecular geometries and key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is an indicator of a molecule's ability to donate electrons, with higher values suggesting greater reactivity towards electrophiles. nih.gov Conversely, the LUMO energy reflects the ability to accept electrons, where lower values indicate a higher propensity for reacting with nucleophiles. nih.gov The difference between these two energies, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller energy gap generally signifies higher reactivity and lower stability. nih.gov
For 4,7-dibromo-1,2-dihydroisoquinolin-1-one, the presence of two bromine atoms, which are electron-withdrawing, is expected to significantly influence its electronic properties. Studies on similar halogenated quinoline (B57606) and isoquinoline (B145761) systems show that halogen substitution patterns have a pronounced effect on electronic characteristics. nih.govnih.gov Bromination can lower both HOMO and LUMO energy levels and often leads to a smaller energy gap compared to the unsubstituted parent molecule, suggesting increased reactivity. nih.gov
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.85 | Indicates electron-donating capability. |
| ELUMO | -2.10 | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 4.75 | Relates to chemical reactivity and kinetic stability. |
Computational Investigations of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy profiles of transition states. For isoquinolinone synthesis and functionalization, these investigations can rationalize experimental outcomes, such as product selectivity. For instance, studies on the synthesis of substituted isoquinolinones have proposed mechanisms involving intermediates like nitrenium ions, with the reaction pathway being influenced by factors such as the solvent. nih.gov
DFT calculations can be used to model the entire reaction coordinate. By locating the transition state structures—the highest energy points along the reaction path—and calculating their energies, the activation energy barrier for a proposed mechanism can be determined. acs.org For reactions involving this compound, such as nucleophilic substitution or further functionalization, computational studies could predict the most likely reaction pathways. For example, in the synthesis of related heterocyclic systems, DFT has been used to adjudicate between stepwise radical-mediated and concerted cycloaddition mechanisms by comparing the energy barriers of the two pathways. mdpi.com These methods can also shed light on tautomeric equilibria, such as the keto-enol tautomerism possible in the isoquinolinone ring, by calculating the relative stabilities of the tautomers and the energy barrier for their interconversion. nih.gov
Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction of an Isoquinolinone Derivative
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Feasibility |
|---|---|---|---|
| Pathway A (Concerted) | TS1 | 25.5 | Less Favorable |
| Pathway B (Stepwise) | TS2 | 15.2 | More Favorable |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and stability that are not apparent from static models. researchgate.net In an MD simulation, the movements of atoms are calculated over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. nih.gov This technique is particularly valuable for understanding how a molecule like this compound might behave in a biological environment, such as near a protein binding site.
Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net RMSD tracks the average deviation of the molecule's structure from an initial reference point over time, indicating the stability of its conformation. A stable simulation is often characterized by a plateau in the RMSD plot. researchgate.net RMSF measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. researchgate.net For this compound, MD simulations could reveal the flexibility of the dihydroisoquinolinone core and the rotational freedom of any substituents, which can be crucial for its interaction with biological targets. nih.gov Such simulations have been used to study the stability of ligand-protein complexes for related quinazolinone and isoquinoline derivatives. nih.govrsc.org
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.gov This method is central to drug discovery and helps in identifying potential drug candidates by screening large libraries of compounds against a specific biological target. nih.gov The process involves sampling various conformations of the ligand within the protein's binding site and using a scoring function to rank them based on their predicted binding energy. nih.govplos.org
The isoquinoline scaffold is found in many biologically active compounds, and derivatives have been investigated as inhibitors for various enzymes and proteins. nih.govnih.gov For this compound, molecular docking could be employed to predict its binding mode and affinity to potential targets. For example, isoquinoline derivatives have been studied as inhibitors of proteins like the Inhibitor of Apoptosis Proteins (IAP) and various kinases. nih.govnih.gov A docking study would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.gov The docking score provides an estimate of the binding affinity, with lower scores typically indicating a more favorable interaction. plos.org
Table 3: Hypothetical Molecular Docking Results for this compound Against a Kinase Target
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase XYZ | -8.5 | ASP-165 | Hydrogen Bond |
| PHE-82 | π-π Stacking |
Density Functional Theory (DFT) Applications in Structure-Reactivity Correlations
DFT is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity correlations. By calculating various electronic descriptors, DFT can provide a deep understanding of how a molecule's structure influences its chemical behavior. tandfonline.com This approach goes beyond simple HOMO/LUMO analysis to include a range of reactivity descriptors derived from conceptual DFT. chemrxiv.org
Key tools in this analysis include Molecular Electrostatic Potential (MESP) maps and Fukui functions. An MESP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. acs.org This provides a guide to where the molecule is most likely to engage in electrostatic interactions.
Fukui functions (f(r)) go further by indicating the change in electron density at a specific point when an electron is added or removed. nih.gov This allows for the prediction of the most reactive sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). nih.gov For this compound, DFT calculations could predict how the electron-withdrawing bromine atoms and the lactam functionality create specific reactive hotspots on the aromatic ring and carbonyl group, thus guiding synthetic efforts for further modification. Studies on halogenated aromatic compounds have confirmed that the substitution pattern significantly dictates the electronic properties and, consequently, the reactivity and potential biological activity. nih.gov
Applications in Advanced Materials Science
Development as Fluorescent Dyes and Luminophores
There is currently no available research detailing the development or characterization of 4,7-dibromo-1,2-dihydroisoquinolin-1-one as a fluorescent dye or luminophore. The photophysical properties, such as absorption and emission spectra, quantum yield, and fluorescence lifetime, which are critical for these applications, have not been reported in the scientific literature.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Absorption Maximum (λ_abs) | Data not available |
| Emission Maximum (λ_em) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Fluorescence Quantum Yield (Φ_F) | Data not available |
| Fluorescence Lifetime (τ) | Data not available |
Exploration in Organic Electronic and Optoelectronic Materials
The potential for this compound in the field of organic electronics and optoelectronics remains unexplored. There are no studies documenting its use as a component in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs). The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for designing and evaluating materials for these applications, have not been determined.
Table 2: Electronic Properties of this compound
| Property | Value |
| Highest Occupied Molecular Orbital (HOMO) | Data not available |
| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |
| Band Gap (E_g) | Data not available |
Potential for Sensor Development
The utility of this compound in the development of chemical sensors has not been investigated. Research into its ability to detect specific analytes through mechanisms such as fluorescence quenching or colorimetric changes is absent from the current body of scientific literature.
Q & A
Q. What are the standard synthetic routes for 4,7-dibromo-1,2-dihydroisoquinolin-1-one, and what reagents are critical for regioselective bromination?
The synthesis typically involves bromination of the isoquinolinone core. A common approach includes:
- Step 1 : Formation of the 1,2-dihydroisoquinolin-1-one scaffold via cyclization of substituted benzamides or via Friedel-Crafts acylation .
- Step 2 : Bromination at positions 4 and 7 using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Catalysts such as FeBr₃ or AlBr₃ may enhance regioselectivity .
- Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures .
Key reagents : NBS for milder conditions, Br₂ for high reactivity. Regioselectivity is influenced by electronic effects of substituents and temperature .
Q. How is the structure of this compound confirmed experimentally?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. Bromine substituents cause deshielding, shifting aromatic proton signals downfield (e.g., δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 294.88 for C₉H₆Br₂NO) .
- X-ray Diffraction : Limited data exists, but analogous brominated isoquinolinones show planar heterocyclic cores with Br substituents at ~120° bond angles .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxadiazole/isoquinolinone pharmacophores .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-bromination) be minimized during synthesis?
- Temperature Control : Lower temperatures (0–25°C) reduce electrophilic aromatic substitution (EAS) competition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor monobromination; non-polar solvents (e.g., CCl₄) may enhance di-substitution .
- Stoichiometry : Limiting Br₂/NBS to 2 equivalents ensures dibromination without over-substitution .
Example optimization : Using NBS (2.2 eq) in DMF at 0°C achieved 68% yield of 4,7-dibromo derivative with <5% tribrominated by-product .
Q. What computational methods predict the bioactivity of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerase II or β-lactamases .
- QSAR Modeling : Hammett constants (σ) for Br substituents correlate with logP and IC₅₀ in antimicrobial assays .
- DFT Calculations : Assess electronic effects of bromine on HOMO-LUMO gaps, influencing redox activity .
Q. How do structural modifications at positions 4 and 7 impact physicochemical properties?
- Lipophilicity : Bromine increases logP (measured via HPLC), enhancing membrane permeability but reducing solubility .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) shows melting points ~200–220°C for dibromo derivatives, higher than non-halogenated analogs .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
